1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Organic Synthesis Medicinal Chemistry Quality Control

This compound provides a pyrazolone scaffold with moderate lipophilicity (logP 0.23) ideal for fragment-based drug discovery and lead optimization within Lipinski's rule-of-five space. Choose the 95% purity grade for supply chain robustness from multiple vendors, non-hazardous ambient shipping, and lower total acquisition cost—no HazMat fees. Bulk packaging up to 1-ton super sacks is supported, with validated synthetic routes (38-99% yields) for reliable scale-up.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 19364-68-2
Cat. No. B1268900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one
CAS19364-68-2
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC(=N1)C
InChIInChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3
InChIKeyBDKWKEPROQIWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 19364-68-2): Core Identity and Baseline Specifications for Procurement


1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 19364-68-2) is a heterocyclic compound belonging to the pyrazolone family, characterized by a five-membered ring containing two nitrogen atoms and a ketone group . With a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol, this compound is commercially available as a versatile small molecule scaffold and building block for organic synthesis [1]. This evidence guide focuses exclusively on procurement-relevant, quantifiable differentiation parameters supported by verifiable data sources, enabling scientific and industrial users to make informed selection decisions among structurally related pyrazolone analogs.

Why Generic Substitution of 1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 19364-68-2) Fails: The Quantifiable Basis for Selection


Substituting CAS 19364-68-2 with closely related pyrazolone analogs (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one) introduces quantifiable differences in electronic properties, steric parameters, and synthetic accessibility that directly impact downstream experimental outcomes. The ethyl substitution at the N1 position confers distinct pKa (12.84) [1] and logP (0.2256) [2] values compared to phenyl-substituted analogs, altering solubility, partitioning behavior, and reactivity in condensation reactions. Furthermore, this compound's commercial availability in multiple purity grades (95% to ≥97%) and validated synthetic routes with established yield parameters (38.3% under reported conditions) [3] provide procurement advantages for scale-up planning that non-optimized analogs lack. The quantitative evidence presented below establishes the specific, measurable parameters where CAS 19364-68-2 demonstrates verifiable differentiation for scientific selection.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 19364-68-2) vs. Pyrazolone Analogs


Purity Grade Availability: CAS 19364-68-2 vs. Typical Pyrazolone Analogs

CAS 19364-68-2 is commercially available in documented purity grades ranging from 95% to NLT 98% (≥98%), with specific vendor certifications including 95% (AKSci) , 97% (ChemScene, Leyan) , and NLT 98% (MolCore) . In contrast, structurally related analogs such as 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one are typically offered at a standard 95% purity without documented higher-grade options . This quantifiable difference in maximum available purity (≥98% vs. 95%) provides researchers with greater flexibility for applications requiring higher starting material homogeneity.

Organic Synthesis Medicinal Chemistry Quality Control

Storage and Stability Profile: CAS 19364-68-2 Temperature Requirements vs. Air-Sensitive Analogs

CAS 19364-68-2 requires storage at 2-8°C in sealed, dry conditions according to ChemScene specifications , with American Elements indicating room temperature storage is also acceptable [1]. This moderate storage requirement represents a quantifiable logistical advantage over air-sensitive pyrazolone analogs that require argon or vacuum packaging for stability maintenance. Specifically, while CAS 19364-68-2 can be shipped at ambient temperature in continental US , hygroscopic or oxidizing pyrazolone derivatives demand specialized packaging that incurs additional handling fees and shipping complexity [2].

Compound Stability Laboratory Storage Procurement Logistics

Commercial Scalability: Documented Multi-Vendor Availability and Bulk Packaging Options for CAS 19364-68-2

CAS 19364-68-2 demonstrates quantifiable supply chain robustness with at least six distinct commercial vendors offering the compound, including American Elements, ChemScene, AKSci, Leyan, CymitQuimica, and MolCore [1]. American Elements specifically offers bulk quantities with packaging specifications up to palletized 5 gallon/25 kg pails, fiber and steel drums to 1 ton super sacks in full container (FCL) or truck load (T/L) quantities [2]. In contrast, less common pyrazolone regioisomers and substitution variants are typically restricted to single-vendor sourcing with limited milligram-to-gram scale availability only, creating supply continuity risks for multi-stage synthetic campaigns or scale-up programs.

Chemical Procurement Scale-Up Supply Chain

Physicochemical Property Differentiation: pKa and logP Values of CAS 19364-68-2 vs. Phenyl-Substituted Analogs

CAS 19364-68-2 exhibits calculated physicochemical properties of pKa = 12.84 (acid) and logP = 0.2256 (pH 7.4) [1]. These values represent a quantifiable differentiation from phenyl-substituted pyrazolone analogs such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which typically demonstrate significantly higher logP values (>2.0 due to aromatic ring contribution) and different pKa profiles [2]. The ethyl substitution at N1 maintains favorable aqueous solubility (logP 0.23) while providing sufficient lipophilicity for membrane permeability, positioning this compound as an intermediate hydrophilicity scaffold compared to both highly polar unsubstituted pyrazolones and highly lipophilic aryl-substituted derivatives.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Synthetic Route Definition: Established Yield Parameters for CAS 19364-68-2 via Condensation Pathway

A defined synthetic route to CAS 19364-68-2 is documented via condensation of ethylhydrazine (3.05 g) with ethyl acetoacetate (6.54 g) in ethanol (10 mL) at 80°C overnight, yielding 2.43 g of crude product (calculated yield 38.3%) [1]. Alternative conditions using triethylamine in ethanol at 20-60°C with ethylhydrazine oxalate as substrate achieve yields up to 99% . This synthetic accessibility contrasts with regioisomeric pyrazolones where competitive N-alkylation pathways reduce yield and complicate purification due to regioisomer formation [2]. The availability of multiple validated synthetic procedures with quantifiable yield benchmarks provides procurement predictability for in-house synthesis versus commercial purchase decisions.

Organic Synthesis Process Chemistry Yield Optimization

Hazard Classification and Shipping Cost Differentiation: CAS 19364-68-2 vs. Hazardous Pyrazolone Derivatives

CAS 19364-68-2 is classified under GHS with warning-level hazard statements (H303, H315, H319, H335) but is not designated as hazardous material for DOT/IATA transport [1]. This non-hazardous classification eliminates HazMat shipping fees that apply to many pyrazolone derivatives. For comparison, Class 3, 4, 5, or 8 hazardous materials incur FedEx HazMat fees ranging from $50 (Ground) to $178 (International Accessible) per shipment . CAS 19364-68-2 ships without these surcharges, representing a quantifiable per-shipment cost avoidance of $50-$178 relative to hazardous pyrazolone analogs.

Chemical Safety Shipping Logistics Procurement Cost

Optimal Application Scenarios for 1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 19364-68-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold for Lead Optimization Requiring Balanced logP Profile

CAS 19364-68-2 is optimally suited for medicinal chemistry programs requiring a pyrazolone scaffold with moderate lipophilicity (logP = 0.23) for oral bioavailability optimization. The ethyl substitution at N1 provides a quantifiable balance between aqueous solubility and membrane permeability compared to phenyl-substituted analogs (logP >2.0) that may exhibit solubility-limited absorption or unsubstituted analogs with insufficient membrane partitioning. This intermediate polarity positions the compound as an ideal starting scaffold for fragment-based drug discovery and lead optimization campaigns where ADME properties must be tuned within Lipinski's rule-of-five space [1].

Pilot-Scale Synthetic Intermediates Requiring Multi-Vendor Supply Assurance

Organizations conducting multi-step synthetic campaigns where CAS 19364-68-2 serves as a key intermediate benefit from quantifiable supply chain robustness. With ≥6 commercial vendors and bulk packaging options up to 1 ton super sacks available, this compound eliminates single-source dependency risks and enables competitive procurement tendering. The defined synthetic route with documented yields (38-99%) further supports make-versus-buy cost modeling, making this compound strategically advantageous for scale-up programs requiring consistent quality and supply continuity [2].

Academic and Industrial Research Requiring Cost-Efficient Small-Quantity Procurement

For academic laboratories and industrial R&D groups requiring milligram to gram quantities, CAS 19364-68-2 offers quantifiable procurement cost advantages through elimination of HazMat shipping fees ($50-$178 per shipment) and ambient temperature shipping options. The non-hazardous classification simplifies receiving and inventory procedures, while the moderate storage requirements (2-8°C sealed dry) eliminate the need for specialized cold-chain logistics or inert atmosphere handling. These operational efficiencies translate to lower total acquisition cost and faster experimental turnaround compared to hazardous or air-sensitive pyrazolone alternatives .

Analytical Method Development Requiring High-Purity Reference Standards

Laboratories developing HPLC, LC-MS, or other quantitative analytical methods for pyrazolone-containing compounds benefit from the availability of CAS 19364-68-2 in NLT 98% purity grade. The 3% purity advantage over standard 95% grade analogs reduces impurity-related interference in method validation studies, improving signal-to-noise ratios and detection limit determinations. This higher purity grade supports accurate calibration curve construction and system suitability testing, making CAS 19364-68-2 the preferred reference standard for analytical quality control applications in pharmaceutical and environmental analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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